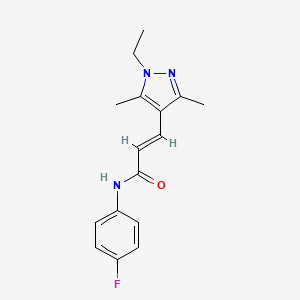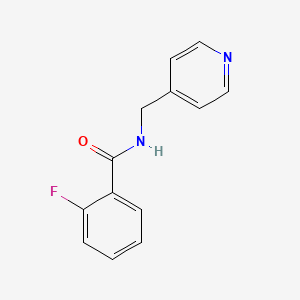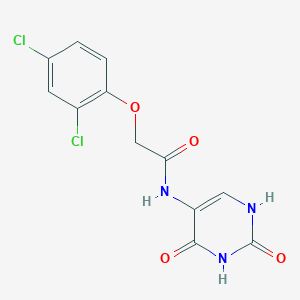
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide is not yet fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide exhibits various biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide in lab experiments is its high potency and specificity towards specific enzymes and signaling pathways. However, the compound has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Orientations Futures
There are several potential future directions for research on 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide. One area of interest is the development of more potent and selective analogs of the compound for use in drug development. Additionally, further studies are needed to determine the long-term safety and efficacy of the compound in humans. Finally, the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections, should be further explored.
In conclusion, 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide is a chemical compound that has shown significant potential in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term safety and efficacy.
Méthodes De Synthèse
The synthesis of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide involves the reaction of 4-fluoroaniline and 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with acryloyl chloride in the presence of triethylamine. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been used as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Propriétés
IUPAC Name |
(E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-4-20-12(3)15(11(2)19-20)9-10-16(21)18-14-7-5-13(17)6-8-14/h5-10H,4H2,1-3H3,(H,18,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXHSVWHPZQPAN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=CC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C/C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5730952.png)


![N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5730974.png)
![N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5730989.png)
![3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B5731001.png)

![2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)



![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5731033.png)